1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid
Overview
Description
1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C14H21N3O4 and a molecular weight of 295.33 g/mol . This compound is known for its use as a rigid linker in the development of PROTAC® (Proteolysis Targeting Chimeras) for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders can impact the 3D orientation of the degrader, thus optimizing drug-like properties .
Mechanism of Action
Target of Action
It is known that this compound is used as a rigid linker in protac (proteolysis targeting chimeras) development for targeted protein degradation . PROTACs are a class of bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome .
Mode of Action
The compound acts as a linker in PROTACs, connecting the E3 ligase recruiting moiety and the target protein binding moiety . The rigidity of the linker, such as in this compound, can impact the 3D orientation of the degrader and thus the formation of the ternary complex (E3 ligase, PROTAC, target protein), which is crucial for effective protein degradation .
Biochemical Pathways
By facilitating the formation of the ternary complex, it enables the ubiquitination and subsequent degradation of the target protein . This process can affect various biochemical pathways depending on the specific target protein being degraded.
Pharmacokinetics
The optimization of drug-like properties is one of the considerations in the design of protacs , and the choice of linker can influence these properties.
Result of Action
The result of the compound’s action is the degradation of the target protein. By acting as a linker in PROTACs, it enables the formation of the ternary complex and the subsequent ubiquitination and degradation of the target protein . This can lead to the modulation of cellular processes depending on the function of the degraded protein.
Preparation Methods
The synthesis of 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid involves several steps. One common synthetic route includes the following steps :
Formation of the piperidine ring: Starting with a suitable piperidine precursor, the tert-butoxycarbonyl (Boc) protecting group is introduced to form the Boc-protected piperidine.
Pyrazole ring formation: The Boc-protected piperidine is then reacted with a suitable pyrazole precursor to form the desired pyrazole ring.
Industrial production methods for this compound typically involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid has several scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of PROTAC® for targeted protein degradation.
Biology: The compound is utilized in biochemical studies to understand protein interactions and degradation pathways.
Industry: The compound is used in the production of chemical conjugates and other industrial applications requiring rigid linkers.
Comparison with Similar Compounds
1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds used as linkers in PROTAC® development . Some similar compounds include :
- 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-4-carboxylic acid
- 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid
- 1-{2-[(tert-butoxy)carbonyl]-2-azaspiro[3.3]heptan-6-yl}-1H-pyrazole-4-carboxylic acid
These compounds share similar structural features but differ in the specific arrangement of functional groups, which can impact their chemical properties and applications .
Properties
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)16-6-4-5-11(9-16)17-8-10(7-15-17)12(18)19/h7-8,11H,4-6,9H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQAPANOXVJNDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2C=C(C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1422386-02-4 | |
Record name | 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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